1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-8-6-11-12(7-8)4-3-9-2-1-5-13-9/h1-2,5-7H,3-4,10H2 |
InChI Key |
OMRVBLJUQYWJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from thiophene-containing precursors and pyrazole or pyrazoline intermediates. The key synthetic approaches include:
- Cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives or thiosemicarbazide
- Reduction of pyrazole derivatives to pyrazolines
- Functional group transformations to introduce the amino group at the 4-position of the pyrazole ring
These methods leverage well-established organic reactions such as Claisen-Schmidt condensation, ring closure, catalytic reduction, and nucleophilic substitution.
Synthesis via Chalcone Intermediates and Thiosemicarbazide Ring Closure
One of the common routes involves preparing chalcone intermediates bearing thiophene rings, followed by ring closure with thiosemicarbazide to form pyrazoline derivatives, which can be further transformed into the target compound.
Preparation of Chalcones: Thiophene-2-carbaldehyde or acetyl derivatives react with appropriate aromatic ketones under Claisen-Schmidt condensation conditions (base-catalyzed aldol condensation) to form α,β-unsaturated ketones (chalcones) with thiophene substituents.
Ring Closure with Thiosemicarbazide: The chalcones undergo cyclization with thiosemicarbazide in the presence of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions, often using solvent-drop grinding or reflux in ethanol. This step forms N-thiocarbamoyl-pyrazoline derivatives.
Isolation and Purification: The products are typically isolated by filtration and recrystallization from ethanol, yielding solid pyrazoline derivatives with good purity and yields (~60-70%).
Reduction of Pyrazole to Pyrazoline
An alternative approach involves the reduction of pyrazole derivatives to pyrazolines, which are structurally close to the target compound.
Catalytic Hydrogenation: Pyrazole derivatives substituted at the 3- and 5-positions can be selectively reduced using hydrogen gas in the presence of iron catalysts, yielding 2-substituted pyrazolines.
Reaction Conditions: This reduction is typically carried out under hydrogen atmosphere with iron or Raney nickel catalysts, at controlled temperatures to avoid over-reduction.
Functionalization to Introduce the Amino Group
The amino group at the 4-position of the pyrazole ring can be introduced by:
- Nucleophilic substitution or amination reactions on halogenated pyrazole intermediates.
- Direct synthesis from hydrazine derivatives that already contain the amino functionality.
While specific direct procedures for this compound are less frequently reported, analogous pyrazole amines have been synthesized via such strategies.
One-Pot and Eco-Friendly Synthesis Approaches
Recent advances emphasize green chemistry approaches:
Solvent-Drop Grinding Method: This mechanochemical method uses minimal solvent and DABCO as a catalyst to synthesize pyrazoline derivatives efficiently at room temperature. It reduces reaction time and environmental impact.
Multicomponent Reactions: Some protocols combine multiple reactants in a single step to form pyrazole-thiophene hybrids, enhancing synthetic efficiency and yield.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
- Common reagents include oxidizing agents , reducing agents , and nucleophiles .
2-Thiopheneethylamine: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted the efficacy of pyrazole-based compounds in targeting specific oncogenic pathways, demonstrating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Another prominent application of this compound is in the development of anti-inflammatory drugs. Pyrazole derivatives have shown promise in inhibiting inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest that this compound could be further explored as a lead compound for anti-inflammatory therapies .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its incorporation into organic semiconductors can enhance charge mobility and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research indicates that modifying the molecular structure can optimize its performance in these applications .
Sensors
The compound's ability to interact with various analytes has led to its exploration in sensor technology. Studies have demonstrated that it can be used as a sensing material for detecting environmental pollutants or biological markers. Its sensitivity and selectivity make it a valuable component in the development of advanced sensing devices .
Environmental Applications
Detection of Pollutants
This compound has been investigated for its potential use in environmental monitoring. Its ability to form stable complexes with heavy metals and other pollutants allows for the development of efficient detection methods. This application is crucial for assessing environmental contamination and ensuring public health .
Bioremediation
In the context of bioremediation, research has explored the compound's role in enhancing microbial degradation of hazardous substances. By serving as a carbon source or co-substrate, it can facilitate the breakdown of complex pollutants, contributing to cleaner environments .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Anti-inflammatory | Inhibits COX enzymes | |
| Material Science | Organic electronics | Enhances charge mobility in semiconductors |
| Sensors | Sensitive detection of pollutants | |
| Environmental Science | Detection of pollutants | Forms stable complexes with heavy metals |
| Bioremediation | Enhances microbial degradation |
Case Studies
Case Study 1: Anticancer Properties
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was found to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
Case Study 2: Sensor Development
In another study, researchers developed a sensor using this compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, with a detection limit well below regulatory standards.
Mechanism of Action
- The mechanism involves blocking the ADP-mediated activation of platelets, preventing clot formation.
Clopidogrel: , a widely used antiplatelet drug, is metabolized to its active form by cytochrome P450 enzymes. The active metabolite irreversibly inhibits platelet aggregation by binding to the receptor on platelets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Electronic Effects : The thiophene moiety in the target compound offers π-electron richness, which contrasts with the electron-withdrawing CF₃ group in 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine. This difference may influence solubility and receptor affinity .
- Sulfur Functionality : Both the target compound and 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine contain sulfur, but the phenylthio group in the latter may exhibit distinct redox or nucleophilic properties .
Biological Activity
1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole ring and a thiophene moiety. Its unique structure, which includes an ethyl group attached to the pyrazole nitrogen and a thiophene ring, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂N₂S, with a molecular weight of approximately 206.28 g/mol. The compound features a five-membered pyrazole ring with nitrogen atoms contributing to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, showing potential as an antimicrobial agent. For instance, compounds similar to this pyrazole derivative have exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Effective against Staphylococcus species |
| Other pyrazole derivatives | Varies | Exhibited broad-spectrum antibacterial activity |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, likely through its interaction with specific enzymes or receptors involved in inflammatory processes . Research indicates that compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which play a crucial role in inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. For example, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including human leukemia and melanoma cells . The mechanism of action often involves the modulation of cellular pathways that lead to apoptosis in cancer cells.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with enzymes responsible for inflammatory responses.
- Receptor Modulation : Binding to receptors that regulate cell signaling pathways associated with cancer proliferation.
Case Studies
A study evaluated the cytotoxicity of several pyrazole derivatives on human cancer cell lines, revealing that compounds structurally related to this compound exhibited significant activity with IC50 values below 10 μM against multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
